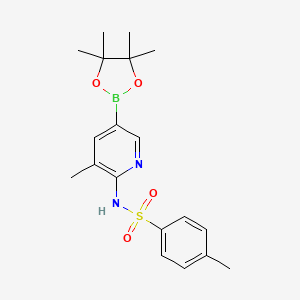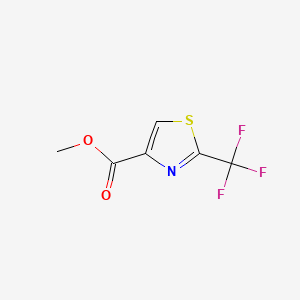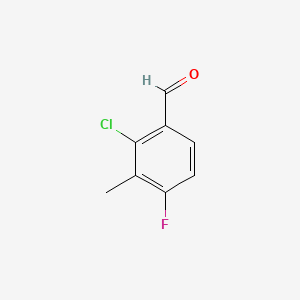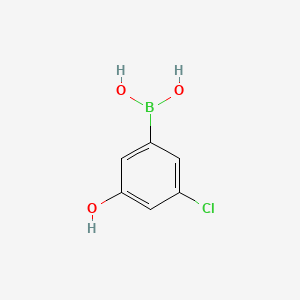
2-氨基甲酰基-4-(三氟甲基)苯基硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group, a carbamoyl group, and a trifluoromethyl group attached to a phenyl ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in various chemical reactions and applications.
科学研究应用
2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or pharmaceutical intermediates.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
作用机制
Target of Action
Similar compounds such as 4-(trifluoromethyl)phenylboronic acid have been used as reactants in site-selective suzuki-miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .
Mode of Action
Boronic acids, in general, are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond-forming reactions .
Result of Action
The suzuki-miyaura cross-coupling reactions that boronic acids participate in can result in the formation of new carbon–carbon bonds .
Action Environment
The suzuki-miyaura cross-coupling reactions that boronic acids participate in are known to be exceptionally mild and functional group tolerant .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 4-(trifluoromethyl)phenylboronic acid with a suitable carbamoylating agent. One common method is the reaction of 4-(trifluoromethyl)phenylboronic acid with isocyanates under mild conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamoyl group.
Industrial Production Methods: Industrial production of 2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
化学反应分析
Types of Reactions: 2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of boronic esters or boronic anhydrides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylboronic acid derivatives.
相似化合物的比较
4-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the carbamoyl group.
Phenylboronic acid: Lacks both the trifluoromethyl and carbamoyl groups.
2-Carbamoylphenylboronic acid: Lacks the trifluoromethyl group.
Uniqueness: 2-Carbamoyl-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of all three functional groups (boronic acid, carbamoyl, and trifluoromethyl) on the phenyl ring. This combination imparts distinct chemical properties, making it more versatile and reactive compared to similar compounds. The trifluoromethyl group enhances the compound’s stability and reactivity, while the carbamoyl group provides additional sites for chemical modification and interaction with biological targets.
属性
IUPAC Name |
[2-carbamoyl-4-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3NO3/c10-8(11,12)4-1-2-6(9(15)16)5(3-4)7(13)14/h1-3,15-16H,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBKNYWCDCOBOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)C(=O)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681599 |
Source


|
| Record name | [2-Carbamoyl-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-55-6 |
Source


|
| Record name | B-[2-(Aminocarbonyl)-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-Carbamoyl-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4'-oxo-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinazoline]-5'-carboxylate](/img/structure/B572971.png)
![3-Amino-6-[4-[[2-(dimethylamino)-1-methylethyl]sulfonyl]phenyl]-N-phenyl-2-pyrazinecarboxamide](/img/structure/B572972.png)

![6,8-Dibromo-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B572974.png)

![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B572978.png)


![2-BOC-5-HYDROXY-2-AZASPIRO[3.3]HEPTANE](/img/structure/B572985.png)
![Ethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate](/img/structure/B572988.png)

![8H-Indeno[1,2-d]thiazole-5-carboxylic acid](/img/structure/B572991.png)
![Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole]](/img/structure/B572993.png)

